METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the carbamoyl, methoxyphenylpiperazinyl, and acetamido groups through various substitution and coupling reactions. Common reagents used in these steps include acyl chlorides, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl and acetamido groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides, alkylating agents, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-CARBAMOYL-2-{2-[4-(3-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
- METHYL 5-CARBAMOYL-2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, can influence the compound’s reactivity and interaction with biological targets compared to its fluorinated or chlorinated analogs.
Properties
IUPAC Name |
methyl 5-carbamoyl-2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-13-17(21(28)30-3)20(31-18(13)19(22)27)23-16(26)12-24-7-9-25(10-8-24)14-5-4-6-15(11-14)29-2/h4-6,11H,7-10,12H2,1-3H3,(H2,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPBYFKWVBXEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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